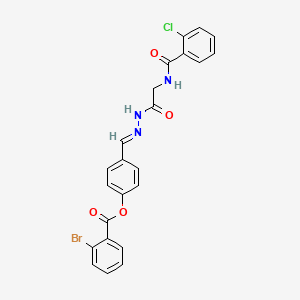

4-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Beschreibung

4-(2-(((2-Chlorbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-brombenzoat ist eine komplexe organische Verbindung mit der Summenformel C23H17BrClN3O4 und einem Molekulargewicht von 514,77 g/mol . Diese Verbindung ist bekannt für ihre einzigartige Struktur, die eine Chlorbenzoylgruppe, eine Carbohydrazonoylgruppe und eine Brombenzoatgruppe umfasst. Sie wird hauptsächlich in der frühen Entdeckungsforschung eingesetzt und ist Teil einer Sammlung seltener und einzigartiger Chemikalien .

Eigenschaften

CAS-Nummer |

767332-63-8 |

|---|---|

Molekularformel |

C23H17BrClN3O4 |

Molekulargewicht |

514.8 g/mol |

IUPAC-Name |

[4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |

InChI |

InChI=1S/C23H17BrClN3O4/c24-19-7-3-1-5-17(19)23(31)32-16-11-9-15(10-12-16)13-27-28-21(29)14-26-22(30)18-6-2-4-8-20(18)25/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+ |

InChI-Schlüssel |

KGAVJKRXTZOITR-UVHMKAGCSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 4-(2-(((2-Chlorbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-brombenzoat umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenprodukten. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Bildung von 2-Chlorbenzoylchlorid: Dies wird durch Reaktion von 2-Chlorbenzoesäure mit Thionylchlorid erreicht.

Acylierung: Das 2-Chlorbenzoylchlorid wird dann mit einem Amin umgesetzt, um das entsprechende Amid zu bilden.

Hydrazonbildung: Das Amid wird weiter mit Hydrazin umgesetzt, um das Carbohydrazonoyl-Zwischenprodukt zu bilden.

Endgültige Kupplung: Das Carbohydrazonoyl-Zwischenprodukt wird dann unter bestimmten Bedingungen mit 2-Brombenzoesäure gekoppelt, um das Endprodukt zu bilden.

Analyse Chemischer Reaktionen

4-(2-(((2-Chlorbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-brombenzoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom in der Benzoatgruppe kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, insbesondere an der Carbohydrazonoylgruppe.

Häufig verwendete Reagenzien in diesen Reaktionen sind Nucleophile wie Amine und Thiole, Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

4-(2-(((2-Chlorbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-brombenzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebs-Eigenschaften.

Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.

Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Verfahren verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von 4-(2-(((2-Chlorbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-brombenzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Effekten führt. Die genauen beteiligten Pfade und Zielstrukturen werden noch untersucht, aber es wird vermutet, dass sie zelluläre Prozesse wie die DNA-Replikation und die Proteinsynthese stören .

Vergleich Mit ähnlichen Verbindungen

4-(2-(((2-Chlorbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-brombenzoat kann mit ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

4-(2-(((3-Chlorbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-butoxybenzoat: Diese Verbindung hat eine ähnliche Struktur, aber mit unterschiedlichen Substituenten, was zu Variationen in ihren chemischen und biologischen Eigenschaften führt.

3-(2-(((4-Chlorbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorbenzoat: Eine weitere ähnliche Verbindung mit unterschiedlichen Substituenten, die ihre Reaktivität und Anwendungen beeinflussen.

Die Einzigartigkeit von 4-(2-(((2-Chlorbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-brombenzoat liegt in seiner spezifischen Kombination von funktionellen Gruppen, die einzigartige chemische und biologische Eigenschaften verleihen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.